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molecular formula C14H10O3 B075810 9H-Xanthen-9-one,2-methoxy- CAS No. 1214-20-6

9H-Xanthen-9-one,2-methoxy-

Cat. No. B075810
M. Wt: 226.23 g/mol
InChI Key: DVZCOQQFPCMIPO-UHFFFAOYSA-N
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Patent
US06162610

Procedure details

The benzophenone intermediate was then stirred in EtOH (400 ml) at room temperature and treated with a solution of NaOMe in MeOH (25 wt. %, 45.72 ml, 0.2 mole). The color of the reaction mixture changed to burgundy right away. The reaction mixture was brought to reflux for 1 hr and 20 min, TLC showed that the reaction was complete. After brief cooling, water (500 ml) was added while the mixture was still warm and a yellow powder precipitated. The suspension was stored in refrigerator overnight. The solid was filtered on a Buchner funnel and washed with cold water. 2-Methoxy-9H-xanthen-9-one 1 (20.7 g, 91.6%) was obtained as a light yellow powder: m.p. 128-130° C.; 1H NMR (CDCl3): delta 8.33 (1H, dd, J=7.9, 1.8 Hz), 7.67-7.72 (2H, m), 7.47 (1H, d, J=8.6 Hz), 7.42 (1H, d, J=9.2 Hz), 7.35 (1H, m), 7.31 (1H, dd, J=9.2, 3.1 Hz) and 3.90 (3H, s); 1R (CHCl3): 2998, 1635, 1610, 1480, 1463, 1430, 1313, 1266, 1140, 1108, 1038, 852 and 823 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O-:16].[Na+].C[OH:19].O>CCO>[CH3:15][O:16][C:4]1[CH:5]=[CH:6][C:7]2[O:19][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:1](=[O:8])[C:2]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CCO
Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
45.72 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hr and 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
was still warm
CUSTOM
Type
CUSTOM
Details
a yellow powder precipitated
CUSTOM
Type
CUSTOM
Details
was stored in refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered on a Buchner funnel
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2C(C3=CC=CC=C3OC2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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